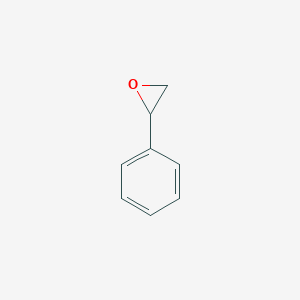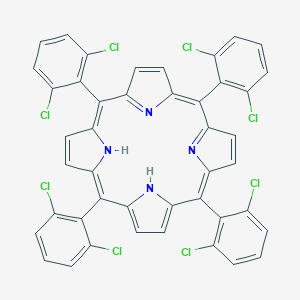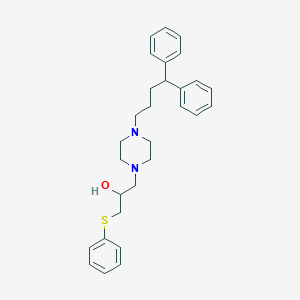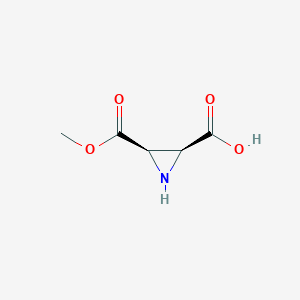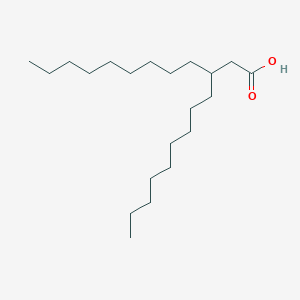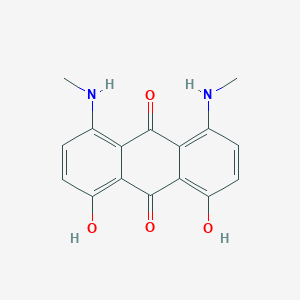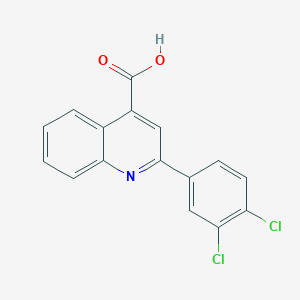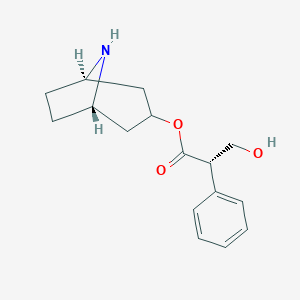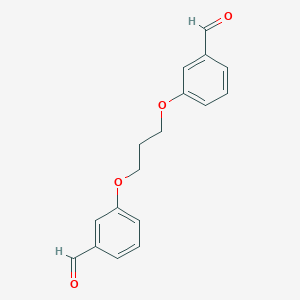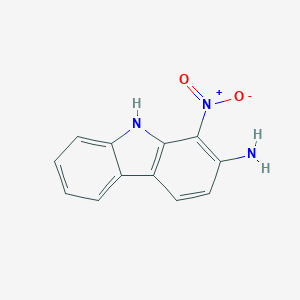
1-Nitro-9H-carbazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Nitro-9H-carbazol-2-amine, also known as NCA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound belongs to the family of carbazole derivatives, which have been studied extensively for their unique chemical and biological properties.
Aplicaciones Científicas De Investigación
1-Nitro-9H-carbazol-2-amine has been studied for its potential applications in various fields of science. In the field of organic electronics, 1-Nitro-9H-carbazol-2-amine has been used as a building block for the synthesis of organic semiconductors. These semiconductors have been used in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). 1-Nitro-9H-carbazol-2-amine has also been studied for its potential applications in the field of medicinal chemistry. It has been shown to have anticancer activity against various cancer cell lines, making it a promising lead compound for the development of new anticancer drugs.
Mecanismo De Acción
The mechanism of action of 1-Nitro-9H-carbazol-2-amine is not fully understood. However, it has been suggested that 1-Nitro-9H-carbazol-2-amine exerts its biological activity through the inhibition of topoisomerase I and II enzymes. These enzymes are involved in DNA replication and transcription, and their inhibition can lead to cell death. 1-Nitro-9H-carbazol-2-amine has also been shown to induce apoptosis in cancer cells, which is another mechanism by which it exerts its anticancer activity.
Efectos Bioquímicos Y Fisiológicos
1-Nitro-9H-carbazol-2-amine has been shown to have several biochemical and physiological effects. In vitro studies have shown that 1-Nitro-9H-carbazol-2-amine inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 1-Nitro-9H-carbazol-2-amine has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is important for maintaining tissue homeostasis. In addition, 1-Nitro-9H-carbazol-2-amine has been shown to have antioxidant activity, which can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-Nitro-9H-carbazol-2-amine in lab experiments is its high purity and yield. This makes it a reliable compound for use in various applications, including organic electronics and medicinal chemistry. However, one limitation of using 1-Nitro-9H-carbazol-2-amine is its potential toxicity. In vitro studies have shown that 1-Nitro-9H-carbazol-2-amine can be toxic to normal cells at high concentrations, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 1-Nitro-9H-carbazol-2-amine. In the field of organic electronics, 1-Nitro-9H-carbazol-2-amine can be used as a building block for the synthesis of new organic semiconductors with improved properties. In the field of medicinal chemistry, 1-Nitro-9H-carbazol-2-amine can be used as a lead compound for the development of new anticancer drugs with improved efficacy and reduced toxicity. In addition, further studies are needed to fully understand the mechanism of action of 1-Nitro-9H-carbazol-2-amine and its potential applications in other fields of science.
Métodos De Síntesis
The synthesis of 1-Nitro-9H-carbazol-2-amine can be achieved through several methods. One of the most common methods is the reaction of 9H-carbazole-2-amine with nitric acid in the presence of sulfuric acid. This method yields 1-Nitro-9H-carbazol-2-amine with a high purity and yield. Another method involves the reaction of 9H-carbazole-2-amine with nitrosonium tetrafluoroborate in the presence of acetic acid. This method yields 1-Nitro-9H-carbazol-2-amine with a lower yield but has the advantage of being a milder reaction condition.
Propiedades
Número CAS |
158321-20-1 |
|---|---|
Nombre del producto |
1-Nitro-9H-carbazol-2-amine |
Fórmula molecular |
C12H9N3O2 |
Peso molecular |
227.22 g/mol |
Nombre IUPAC |
1-nitro-9H-carbazol-2-amine |
InChI |
InChI=1S/C12H9N3O2/c13-9-6-5-8-7-3-1-2-4-10(7)14-11(8)12(9)15(16)17/h1-6,14H,13H2 |
Clave InChI |
VBGFPAQMPICEPK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=C(C=C3)N)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(N2)C(=C(C=C3)N)[N+](=O)[O-] |
Otros números CAS |
158321-20-1 |
Sinónimos |
1-Nitro-2-aminocarbazole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



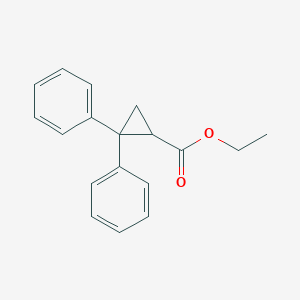
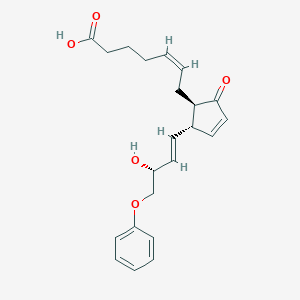
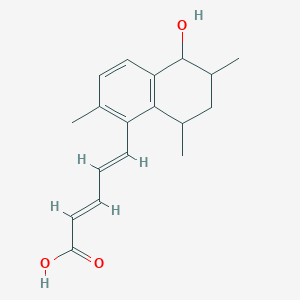
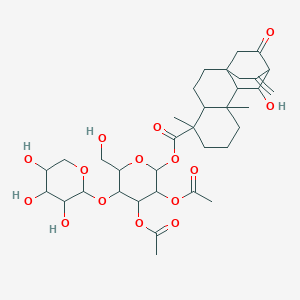
![Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B127064.png)
